7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride
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Overview
Description
7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride is a complex organic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as acetonitrile or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: Known for their antimicrobial and antitumor activities.
Pyrazolo[3,4-d]pyrimidines: Studied as CDK2 inhibitors for cancer treatment.
Piperazine- and Piperidine-Containing Thiazolo Compounds: Investigated for their diverse biological activities.
Uniqueness
7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
IUPAC Name |
7-phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S.ClH/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11;/h1-3,5-6,9,11,16H,4,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXUCYITUDEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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